molecular formula C10H18O4 B11718982 ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Cat. No.: B11718982
M. Wt: 202.25 g/mol
InChI Key: CQWWHYXZZLNIKM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is notable for its unique structure, which includes a methoxyethoxy group and a methylbutenoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(2-methoxyethoxy)-3-methylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: Treatment with reducing agents such as lithium aluminum hydride can convert the ester to the corresponding alcohol.

    Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.

Common Reagents and Conditions

    Hydrolysis: Typically performed with aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Transesterification: Methanol or ethanol in the presence of sulfuric acid or sodium methoxide.

Major Products

    Hydrolysis: 4-(2-methoxyethoxy)-3-methylbut-2-enoic acid and ethanol.

    Reduction: 4-(2-methoxyethoxy)-3-methylbut-2-enol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate can be compared with other esters such as:

    Ethyl acetate: A simpler ester with a similar fruity odor but lacking the methoxyethoxy group.

    Methyl butanoate: Another ester with a pleasant smell, commonly found in fruits.

    Ethyl 4-(2-methoxyethoxy)benzoate: A structurally similar compound with a benzene ring instead of the methylbutenoate backbone.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

InChI

InChI=1S/C10H18O4/c1-4-14-10(11)7-9(2)8-13-6-5-12-3/h7H,4-6,8H2,1-3H3

InChI Key

CQWWHYXZZLNIKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)COCCOC

Origin of Product

United States

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